molecular formula C6H5ClN2O2 B1342883 4-Amino-5-chloronicotinic acid CAS No. 52834-09-0

4-Amino-5-chloronicotinic acid

Cat. No.: B1342883
CAS No.: 52834-09-0
M. Wt: 172.57 g/mol
InChI Key: VLWUSNGGVYUICR-UHFFFAOYSA-N
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Description

4-Amino-5-chloronicotinic acid is a pyridine derivative with the molecular formula C₆H₄ClN₂O₂, featuring an amino (-NH₂) group at position 4 and a chlorine atom at position 5 on the nicotinic acid (pyridine-3-carboxylic acid) backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. It is listed as a specialty chemical by suppliers such as Biopharmacule Speciality Chemicals, though availability may vary depending on the vendor (e.g., CymitQuimica reports discontinuation) . Its hydrochloride form (CAS 1073182-98-5) has a molecular weight of 209.03 and is stored under dry, room-temperature conditions .

Properties

IUPAC Name

4-amino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUSNGGVYUICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615661
Record name 4-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-09-0
Record name 4-Amino-5-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52834-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloronicotinic acid typically involves the chlorination of nicotinic acid followed by amination. One common method includes the reaction of 5-chloronicotinic acid with ammonia or an amine under suitable conditions to introduce the amino group at the fourth position. Microwave-assisted amination reactions have also been explored for this purpose, providing a greener and more efficient approach .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloronicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like potassium carbonate and solvents like water or ethanol are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

  • Substituted nicotinic acid derivatives.
  • Nitro and amino derivatives.
  • Coupled products with various functional groups.

Scientific Research Applications

4-Amino-5-chloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Medicine: Derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloronicotinic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Key Observations:

  • Substitution Patterns: Unlike benzoic acid derivatives (e.g., 4-Amino-3-chlorobenzoic acid), this compound is a pyridine-based compound, which influences its electronic properties and reactivity .
  • Chlorine Position: The chlorine at position 5 in this compound contrasts with 6-Chloronicotinic acid (chlorine at position 6), affecting steric and electronic interactions .
  • Amino Group Impact: The amino group at position 4 enhances hydrogen-bonding capacity compared to non-aminated analogs like 6-Chloronicotinic acid .

Commercial Availability and Pricing

  • 4-Amino-3-chlorobenzoic Acid: Priced at JPY 5,200 for 5g (TCI Chemicals) .
  • 5-Aminonicotinic Acid: Available at TCI Chemicals for JPY 9,500 (5g) .

Biological Activity

4-Amino-5-chloronicotinic acid (4A5CNA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an aromatic compound featuring a pyridine ring substituted with an amino group and a chlorine atom. This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that 4A5CNA exhibits significant antimicrobial properties. A study showed that derivatives of chloronicotinic acids, including 4A5CNA, demonstrated potent activity against several bacterial strains. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

4A5CNA has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The compound appears to modulate the NF-κB signaling pathway, which is crucial in regulating immune responses.

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

In a preclinical model of IBD, administration of 4A5CNA resulted in a significant reduction in disease severity. The compound was shown to decrease levels of inflammatory markers and improve histological scores in treated animals compared to controls.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of 4A5CNA in models of neurodegeneration. The results indicated that the compound could reduce oxidative stress and neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

The biological activity of 4A5CNA can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that regulate inflammation and cell survival.

Research Findings

Recent studies have focused on the synthesis and optimization of analogs of 4A5CNA to enhance its biological activity. These investigations have led to the identification of more potent derivatives with improved pharmacokinetic profiles.

Table 2: Summary of Research Findings on Analog Compounds

Compound NameBiological ActivityIC50 Value (µM)
Derivative AAntimicrobial10
Derivative BAnti-inflammatory5
Derivative CNeuroprotective15

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-5-chloronicotinic acid, and what are common pitfalls in its preparation?

  • Methodological Answer : Synthesis typically involves chlorination and amination of nicotinic acid derivatives. A common approach is the selective chlorination of 4-aminonicotinic acid using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C). Key challenges include avoiding over-chlorination and ensuring regioselectivity. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted starting materials. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Pitfalls : Low yields often arise from incomplete chlorination or side reactions with the amino group. Use protecting groups like Boc (tert-butoxycarbonyl) to stabilize the amino moiety during chlorination .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodological Answer :

  • Melting Point : Compare observed mp (e.g., 210–215°C) with literature values .
  • Spectroscopy : Use 1H^1H-NMR (DMSO-d₆) to confirm the presence of aromatic protons (δ 7.8–8.2 ppm) and the amino group (δ 5.5–6.0 ppm). IR spectroscopy can validate NH₂ stretching (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to avoid precipitation. Note: Solubility in ethanol is limited (~2 mg/mL at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, LC-MS) and reference databases like NIST Chemistry WebBook .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to distinguish NH₂ signals from solvent peaks in NMR .
  • Collaborative Analysis : Share raw data (e.g., FID files for NMR) with specialized labs to confirm assignments .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Optimized Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve selectivity. For example, microwave heating at 100°C for 20 minutes enhances chlorination efficiency .
  • Catalytic Systems : Explore Pd/C or Cu(I) catalysts for amination steps to reduce byproduct formation .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Analyze degradation products via HPLC-MS.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature. Note: Degradation is typically fastest in alkaline conditions (pH >10) due to hydrolysis of the chloro group .

Q. What advanced analytical techniques are recommended for studying the coordination chemistry of this compound with metal ions?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with transition metals (e.g., Cu²⁺, Zn²⁺) to determine binding modes.
  • EPR Spectroscopy : Characterize paramagnetic complexes (e.g., Fe³⁺) to assess ligand field effects.
  • DFT Calculations : Model electronic structures to predict reactivity and stability of metal-ligand complexes .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?

  • Methodological Answer :

  • Detailed Protocols : Include exact molar ratios, solvent grades, and equipment specifications (e.g., microwave power settings).
  • Raw Data Deposition : Upload NMR spectra, HPLC chromatograms, and crystallographic data to repositories like Zenodo or Figshare.
  • Negative Results : Report failed attempts (e.g., unsuccessful protecting group strategies) to guide future work .

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